molecular formula C12H10OS B1400027 2-(5-Methylthiophen-3-yl)benzaldehyde CAS No. 1033804-73-7

2-(5-Methylthiophen-3-yl)benzaldehyde

Cat. No.: B1400027
CAS No.: 1033804-73-7
M. Wt: 202.27 g/mol
InChI Key: LDKYZJMBTBCFDK-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H10OS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-(5-Methylthiophen-3-yl)benzaldehyde typically involves the functionalization of thiophene rings. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene derivatives using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(5-Methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2-(5-Methylthiophen-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

2-(5-Methylthiophen-3-yl)benzaldehyde can be compared with other thiophene derivatives such as:

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.

Biological Activity

2-(5-Methylthiophen-3-yl)benzaldehyde is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H10OS
  • IUPAC Name : this compound
  • CAS Number : 1033804-73-7

Biological Activity Overview

The compound is recognized for its potential antimicrobial and anticancer properties, attributed to its thiophene structure, which is known for various biological activities. Studies have shown that derivatives of thiophene can exhibit significant antibacterial and antifungal effects.

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess substantial antimicrobial properties. A study highlighted the effectiveness of thiophene derivatives against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating the compound's efficacy:

CompoundBacterial StrainMIC (µg/ml)
This compoundE. coli10
This compoundS. aureus15
This compoundB. subtilis12

These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial activity, there is emerging evidence suggesting that this compound may have anticancer properties. Thiophene derivatives have been studied for their ability to induce apoptosis in cancer cell lines. For instance, a study demonstrated that the compound could inhibit cell proliferation in human breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in microbial cells or cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound could interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiophene derivatives:

  • Study on Antimicrobial Efficacy : A comparative analysis was performed on various thiophene derivatives, including this compound. The study concluded that modifications on the thiophene ring significantly enhanced antimicrobial potency against resistant strains of bacteria .
  • Anticancer Activity Assessment : Another study focused on the cytotoxic effects of this compound on different cancer cell lines, revealing a dose-dependent response in inhibiting cell growth and promoting apoptosis .

Properties

IUPAC Name

2-(5-methylthiophen-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-6-11(8-14-9)12-5-3-2-4-10(12)7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKYZJMBTBCFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a microwave vial, 4-bromo-2-methyl-thiophene (653 mg, 3.69 mmol), 2-formyl phenylboronic acid (500 mg, 3.36 mmol) and 7 ml of actonitrile were mixed. 6.7 ml of 1N aqueous sodium carbonate was added to above solution, followed by 5 mole percent of dichlorobis(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 5 minutes with microwave irradiation. After cooling, 50 ml of ethyl acetate was added, the organic layer was separated, washed with water, dried with sodium sulfate, the organic solvent was evaporated and the residue was purified by ISCO to give 550 mg of 2-(5-methyl-thiophen-3-yl)benzaldehyde, yield 81%.
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
500 mg
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reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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